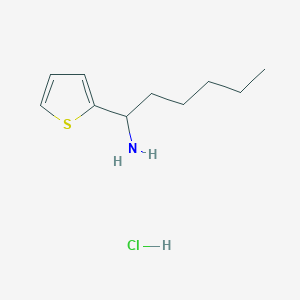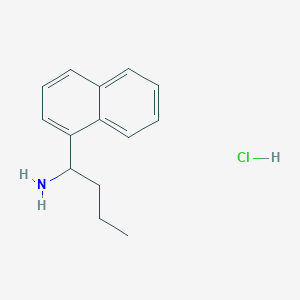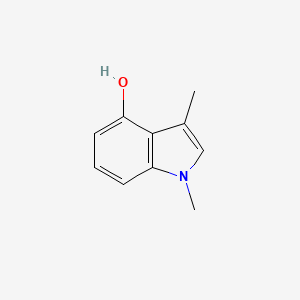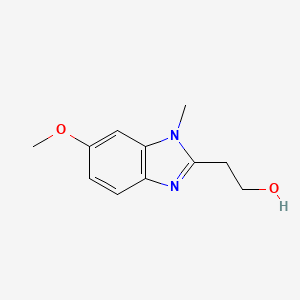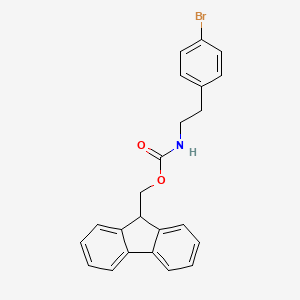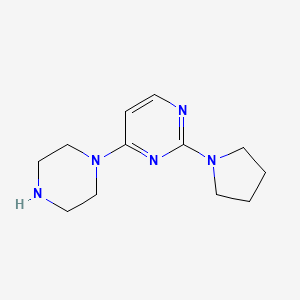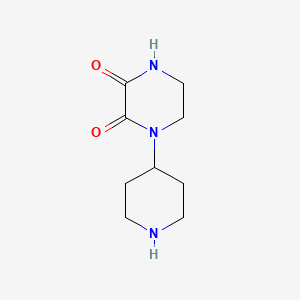
1-(Piperidin-4-yl)piperazine-2,3-dione
Overview
Description
This compound is a semi-flexible linker useful for PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET properties .
Molecular Structure Analysis
The molecular structure of “1-(Piperidin-4-yl)piperazine-2,3-dione” is represented by the linear formula: C9H15O2N3 . The SMILES string representation is O=C (C1=O)NCCN1C2CCNCC2 .Physical And Chemical Properties Analysis
The compound is a solid . The CAS Number is 1446407-30-2 . The MDL number is MFCD29045994 .Scientific Research Applications
Pharmaceutical Development
Piperazine derivatives are widely employed in drugs due to their range of biological and pharmaceutical activities. Compounds like “1-(Piperidin-4-yl)piperazine-2,3-dione” could potentially be used in the development of new medications due to their structural similarity to piperazine, which is a core component in drugs such as trimetazidine, ranolazine, and aripiprazole .
Biological Activity Modulation
The chemical modulation of piperidine derivatives can lead to the discovery of new biological activities. For instance, modifications in the aliphatic chain or amide substituent can significantly alter the compound’s interaction with biological targets .
Inhibition of Cellular Processes
Some piperidine derivatives have been shown to bind to specific cellular components, inhibiting their activation and subsequent processes. For example, HS203873, a compound related to piperazine derivatives, was confirmed to inhibit NLRP3 activation and IL‐1β release in cells .
Protein Kinase Inhibition
Piperazine moieties are known for their protein kinase inhibition activity. Derivatives synthesized with piperazine structures have shown potential in inhibiting protein kinases, which are crucial in regulating cellular activities .
Drug Resistance Overcoming
Piperidine derivatives have been designed to overcome drug resistance in certain diseases. For example, 2-amino-4-(1-piperidine) pyridine derivatives were developed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Antioxidant Properties
Naturally occurring piperidine-based compounds exhibit powerful antioxidant actions due to their capability of hindering or suppressing free radicals. This property could be explored in “1-(Piperidin-4-yl)piperazine-2,3-dione” for potential antioxidant applications .
properties
IUPAC Name |
1-piperidin-4-ylpiperazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c13-8-9(14)12(6-5-11-8)7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBUFAGZUZGTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)piperazine-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



